molecular formula C23H28F6N2O3 B11489792 N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)cyclohexanecarboxamide

N-(1,1,1,3,3,3-hexafluoro-2-{2-[(furan-2-ylmethyl)amino]-4,4-dimethyl-6-oxocyclohex-1-en-1-yl}propan-2-yl)cyclohexanecarboxamide

Cat. No.: B11489792
M. Wt: 494.5 g/mol
InChI Key: XZPFHZRTJULGJB-UHFFFAOYSA-N
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Description

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyclohexane ring, and multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine precursor This precursor is then reacted with a cyclohexanone derivative under specific conditions to form the intermediate compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The cyclohexanone moiety can be reduced to cyclohexanol derivatives.

    Substitution: The hexafluoroisopropanol group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, cyclohexanol derivatives, and substituted hexafluoroisopropanol compounds.

Scientific Research Applications

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. For example, the furan ring may interact with DNA or proteins, while the hexafluoroisopropanol group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorine content but lacking the furan and cyclohexane rings.

    Hexafluoroisopropyl alcohol: Another fluorinated alcohol with applications in organic synthesis.

    2,2,2-Trifluoro-1-(trifluoromethyl)ethanol: A compound with a similar fluorinated structure but different functional groups.

Uniqueness

N-[1,1,1,3,3,3-Hexafluoro-2-(2-{[(Furan-2-yl)methyl]amino}-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)propan-2-yl]cyclohexanecarboxamide stands out due to its combination of a furan ring, a cyclohexane ring, and multiple fluorine atoms. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H28F6N2O3

Molecular Weight

494.5 g/mol

IUPAC Name

N-[1,1,1,3,3,3-hexafluoro-2-[2-(furan-2-ylmethylamino)-4,4-dimethyl-6-oxocyclohexen-1-yl]propan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C23H28F6N2O3/c1-20(2)11-16(30-13-15-9-6-10-34-15)18(17(32)12-20)21(22(24,25)26,23(27,28)29)31-19(33)14-7-4-3-5-8-14/h6,9-10,14,30H,3-5,7-8,11-13H2,1-2H3,(H,31,33)

InChI Key

XZPFHZRTJULGJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(C(F)(F)F)(C(F)(F)F)NC(=O)C2CCCCC2)NCC3=CC=CO3)C

Origin of Product

United States

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